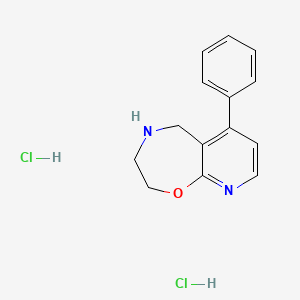
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O and a molecular weight of 299.19564 . This compound is known for its unique structure, which includes a benzocycloheptene ring system fused with an oxa- and diaza-heterocycle.
Preparation Methods
The synthesis of 4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride typically involves the cyclization of Cbz-protected piperazinones followed by the removal of the protecting group through hydrogenation on Pd/C . The reaction conditions for this synthesis are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride can be compared with other similar compounds, such as:
- 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]decane : This compound has a different ring system and functional groups .
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a similar tetrahydro structure but differs in its functional groups and overall molecular structure.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxa- and diaza-heterocycles, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16Cl2N2O |
|---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
6-phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride |
InChI |
InChI=1S/C14H14N2O.2ClH/c1-2-4-11(5-3-1)12-6-7-16-14-13(12)10-15-8-9-17-14;;/h1-7,15H,8-10H2;2*1H |
InChI Key |
JZNFGNAHZLKMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=CC(=C2CN1)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


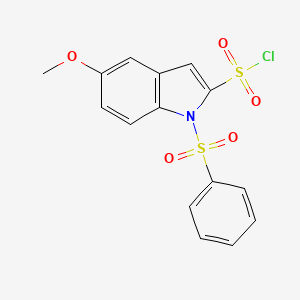
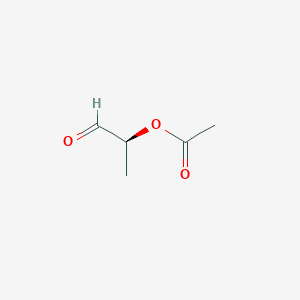
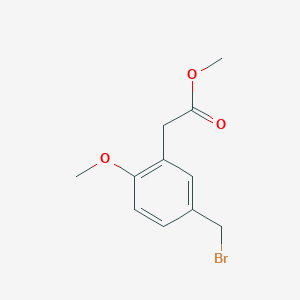
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
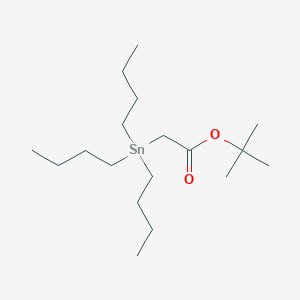
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)
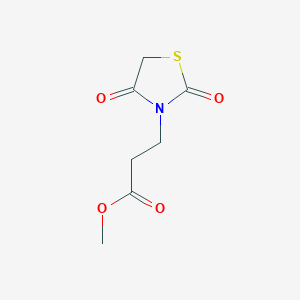


![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
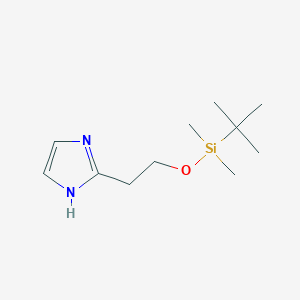
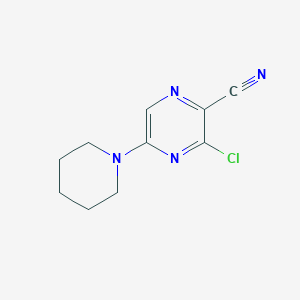
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)

